ZXH-1-161

Multiple Myeloma GSPT1 Degradation PROTAC

Researchers seeking selective GSPT1 degradation often encounter inconsistent potency across probe compounds. ZXH-1-161 addresses this with a reported IC50 of 39 nM in MM1.S cells, enabling reliable CRBN-dependent target engagement studies. • Validated selective GSPT1 degrader via CRBN modulation; induces apoptosis in multiple myeloma models. • Ideal as a reference compound for benchmarking novel molecular glues and PROTACs in head-to-head in vitro assays. • Available in multiple research-grade sizes with documented purity; ships globally with cold-chain options as needed.

Molecular Formula C26H24N6O3
Molecular Weight 468.5 g/mol
Cat. No. B12395191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZXH-1-161
Molecular FormulaC26H24N6O3
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)NC3=NC=CC(=N3)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C26H24N6O3/c33-23-10-9-21(24(34)31-23)32-14-19-18(25(32)35)5-2-6-20(19)29-22-11-12-27-26(30-22)28-17-8-7-15-3-1-4-16(15)13-17/h2,5-8,11-13,21H,1,3-4,9-10,14H2,(H,31,33,34)(H2,27,28,29,30)
InChIKeyKCIIVRZRNLZKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZXH-1-161: Potent GSPT1 Degrader for Multiple Myeloma


ZXH-1-161 is a potent cereblon (CRBN) modulator and PROTAC that selectively induces the degradation of G1 to S phase transition 1 (GSPT1) in a CRBN-dependent manner . The compound has a molecular weight of 468.51 g/mol, the chemical formula C26H24N6O3, and a CAS number of 2407654-51-5 . It exhibits antiproliferative activity and can induce apoptosis in multiple myeloma cells, making it a valuable tool for oncology research .

Key Selection Factors vs. Other GSPT1 Degraders


Substitution with other GSPT1 degraders or molecular glues is not straightforward due to significant differences in potency, degradation efficiency, selectivity profiles, and oral bioavailability . For instance, while CC-885 is a known GSPT1 degrader, it has a relatively high IC50 (>10 μM) in certain cell lines . In contrast, the clinical candidate CC-90009 (Eragidomide) shows an EC50 of 9 nM , and SJ6986 demonstrates an even lower DC50 of 2.1 nM for GSPT1 degradation . These quantitative differences in target engagement and cellular potency directly impact experimental outcomes and cannot be ignored when selecting the appropriate chemical probe for a specific research application.

Performance Benchmarks vs. GSPT1 Degrader Comparators


Antiproliferative Potency in MM1.S Cells

ZXH-1-161 demonstrates potent inhibition of cell viability in wild-type MM1.S multiple myeloma cells, with a reported IC50 value of 39 nM . This potency is comparable to the optimal lenalidomide derivative 9q, which has a DC50 of 35 nM for GSPT1 degradation in U937 cells . However, some vendors report the IC50 as 39 μM, highlighting a significant discrepancy that requires verification .

Multiple Myeloma GSPT1 Degradation PROTAC

Degradation Potency vs. SJ6986

The GSPT1 degrader SJ6986 has a reported DC50 of 2.1 nM (Dmax 99%) for GSPT1 degradation . In contrast, ZXH-1-161 is characterized by its antiproliferative IC50 (39 nM) in MM1.S cells, with no publicly available DC50 value for direct comparison of degradation efficiency . This suggests SJ6986 may have a higher intrinsic degradation potency for GSPT1, although the cellular context differs.

GSPT1 Molecular Glue Degradation Efficiency

GSPT1 Selectivity Over Other Neosubstrates

ZXH-1-161 is reported to selectively degrade GSPT1 . In contrast, SJ6986 is noted for its selectivity over classical IMiD neosubstrates (IKZF1/3) . While quantitative selectivity data for ZXH-1-161 is not publicly available, this distinction is crucial for experimental design.

GSPT1 CRBN Selectivity

Oral Bioavailability and In Vivo Data Gap

SJ6986 is described as orally bioavailable and has demonstrated in vivo efficacy in a mouse model of acute lymphoblastic leukemia at an oral dose of 1 mg/kg . In contrast, no in vivo or pharmacokinetic data is publicly available for ZXH-1-161. This represents a significant gap in the characterization of ZXH-1-161 and limits its immediate applicability for in vivo studies.

In Vivo Efficacy Oral Bioavailability Pharmacokinetics

Research Tool vs. Clinical Candidate Status

CC-90009 (Eragidomide) is a first-in-class GSPT1 degrader in clinical development for acute myeloid leukemia (AML), with an EC50 of 9 nM and potent tumoricidal activity . ZXH-1-161, with no clinical or in vivo data, is positioned as a research tool for in vitro studies of GSPT1 degradation and multiple myeloma biology .

Clinical Development GSPT1 Degrader AML

Optimal Use Cases for GSPT1 Research


Mechanistic Studies of GSPT1 Degradation in Myeloma

Given its reported IC50 of 39 nM in MM1.S cells , ZXH-1-161 is ideally suited for in vitro experiments aimed at elucidating the downstream effects of GSPT1 degradation in multiple myeloma. It serves as a potent chemical probe to validate target engagement and phenotype in cell-based assays.

Benchmarking Novel GSPT1 Degraders

ZXH-1-161 can serve as a reference compound for benchmarking the potency and selectivity of newly developed GSPT1 degraders or molecular glues in head-to-head in vitro studies, particularly in multiple myeloma cell lines .

CRBN-Dependent Degradation Validation

As a cereblon modulator that induces CRBN-dependent GSPT1 degradation , ZXH-1-161 is a valuable tool for confirming the CRBN-dependent mechanism of action of other compounds and for studying the ubiquitin-proteasome system in cancer biology.

Exploring GSPT1 Biology in Hematologic Cancers

While lacking in vivo data, ZXH-1-161 remains a useful in vitro tool for investigating the role of GSPT1 in the proliferation and survival of various hematologic cancer cell lines, including those beyond multiple myeloma .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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